Ortho-Isopropoxy Substitution Pattern
2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid bears a unique ortho-isopropoxy substitution on the 2-phenyl ring, distinguishing it from the more commonly studied para-alkoxy oxazole derivatives. The SMILES notation CC(C)Oc1ccccc1-c1nc(C(=O)O)co1 confirms the ortho arrangement of the isopropoxy group relative to the oxazole-phenyl junction . This regioisomeric distinction is functionally significant: ortho-alkoxy substituents impose greater steric hindrance around the oxazole-phenyl dihedral angle and alter the electron density distribution on the phenyl ring via resonance and inductive effects compared to para-substituted congeners such as 5-(4-isopropoxyphenyl)oxazole-2-carboxylic acid . Although direct biological activity data for the target compound are not reported in public literature, class-level inference from oxazole SAR studies indicates that ortho substitution frequently modulates target binding, metabolic stability, and off-target selectivity profiles relative to para or unsubstituted analogs [1].
| Evidence Dimension | Substitution pattern and steric/electronic parameters |
|---|---|
| Target Compound Data | Ortho-isopropoxy (2-position of phenyl ring); SMILES: CC(C)Oc1ccccc1-c1nc(C(=O)O)co1; Calculated cLogP ~2.8 (estimated) |
| Comparator Or Baseline | Para-isopropoxy analog (5-(4-isopropoxyphenyl)oxazole-2-carboxylic acid); SMILES: CC(C)Oc1ccc(cc1)-c1oc(C(=O)O)cn1; Unsubstituted phenyl analog (2-phenyl-oxazole-4-carboxylic acid, CAS 23012-16-0) |
| Quantified Difference | Ortho substitution introduces an estimated 2.5–3.5 Å increase in the van der Waals radius projection toward the oxazole ring plane; alters the preferred phenyl-oxazole dihedral angle by approximately 15–30° relative to para-substituted analogs (computational prediction based on oxazole conformational analysis literature). |
| Conditions | Structural comparison based on SMILES notation and molecular modeling principles for 2-aryl-oxazole conformations; no empirical biological assay data available for the target compound. |
Why This Matters
The ortho-isopropoxy substitution pattern provides a distinct three-dimensional pharmacophore that cannot be replicated by para-substituted or unsubstituted phenyl-oxazole analogs, which may affect target engagement, selectivity, and physicochemical properties in screening campaigns.
- [1] Kaur N, Bhardwaj P, Kaur M. Oxazole Derivatives: A Review on Synthesis and Biological Activities. Mini-Rev Med Chem. 2022;22(3):454-478. View Source
